ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. Its unique chemical structure combines multiple functional groups, contributing to its diverse reactivity and potential utility in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation typically involves a multi-step synthesis process:
Step 1: : Synthesis of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Step 2: : Formation of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine.
Step 3: : Coupling with ethyl 4-amino benzoate under appropriate conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Industrial Production Methods: While specific industrial processes are proprietary, they generally involve optimized versions of the above lab-scale synthesis, often incorporating continuous flow techniques and automation to enhance yield and reduce production costs.
Chemical Reactions Analysis
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate undergoes a variety of chemical reactions:
Oxidation: : Leads to the formation of corresponding ketones and carboxylic acids.
Reduction: : Typically yields alcohols or amines, depending on conditions.
Substitution Reactions: : Occurs mainly at the aromatic rings and the oxadiazole moiety, with nucleophilic or electrophilic reagents.
Common reagents include: KMnO₄ for oxidation, LiAlH₄ for reduction, and various halogenation agents for substitution. Major products depend on reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has extensive applications:
Chemistry: : Used as a building block for complex organic synthesis and material science research.
Biology: : Investigated for its role in enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: : Applied in the development of advanced polymers and as a precursor for pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Binds to enzymes and receptor sites, modulating biological activities.
Pathways Involved: : Engages in various signaling pathways, potentially affecting cellular responses and metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds:
Unique Aspects: : The presence of the 4-fluorophenyl and oxadiazole groups enhances its reactivity and specificity in biological systems.
Similar Compounds: : Includes analogs with varying substituents on the oxadiazole and pyridine rings, such as:
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridine
These analogs help highlight the unique chemical and biological properties of ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate.
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Properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O5/c1-2-33-24(32)16-7-11-18(12-8-16)26-20(30)14-29-13-3-4-19(23(29)31)22-27-21(28-34-22)15-5-9-17(25)10-6-15/h3-13H,2,14H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJNDRIPCFJLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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